molecular formula C12H12N2O3S B6576611 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid CAS No. 34330-05-7

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid

Cat. No. B6576611
CAS RN: 34330-05-7
M. Wt: 264.30 g/mol
InChI Key: MSINSMOFQBHROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid (4-OSQBA) is an important organic compound that has a wide range of applications in scientific research. It is a small molecule that can be synthesized in the laboratory and is used in a variety of experiments to study the biochemical and physiological effects in different organisms. This article will explore the synthesis method of 4-OSQBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid has been used in a number of scientific research applications, including studies on the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the biochemical and physiological effects of different drugs, as well as to study the mechanism of action of various drugs. This compound has been used in studies on the regulation of gene expression, and it has been used to study the effects of different hormones on cell growth and development. Additionally, this compound has been used in studies on the mechanism of action of various drugs, including those used in the treatment of cancer and other diseases.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid in laboratory experiments include its low cost, its availability, and its stability. Additionally, this compound is relatively easy to synthesize in the laboratory, and it has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound is relatively unstable, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid in scientific research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for it. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases. Additionally, further research could be conducted to explore the potential toxicity of this compound and to identify ways to reduce its toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system and to identify ways to improve its efficacy.

Synthesis Methods

4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid can be synthesized through a number of methods, including the reaction of 4-hydroxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline (4-HSQ) and butyric acid. The reaction is carried out at a temperature of 80°C for 3 hours in the presence of anhydrous sodium acetate, and the product is then purified by recrystallization. The yield of the reaction is typically around 50%. Other methods for the synthesis of this compound include the reaction of 4-HSQ with butyl bromide, the reaction of 4-HSQ with butyl chloride, and the reaction of 4-HSQ with butyl bromide and sodium hydroxide.

properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSINSMOFQBHROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198147
Record name 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34330-05-7
Record name 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34330-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.